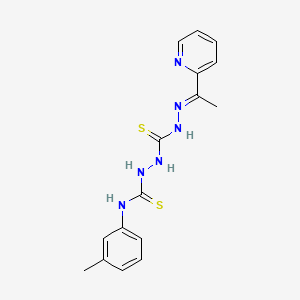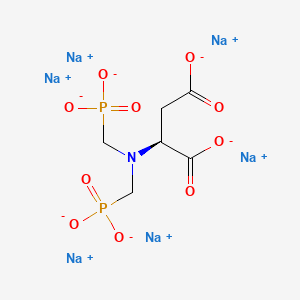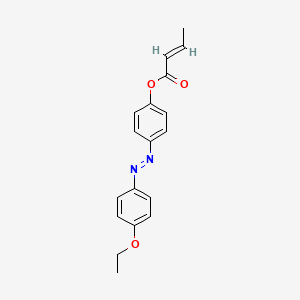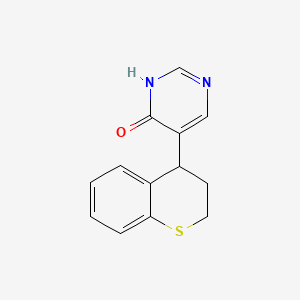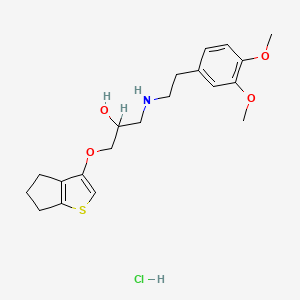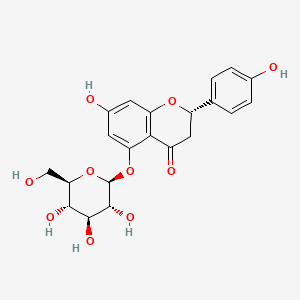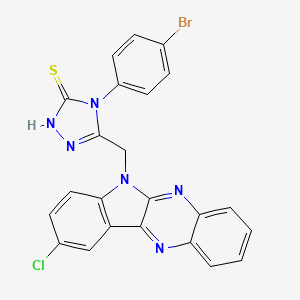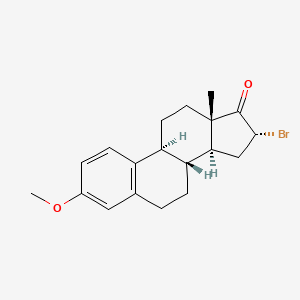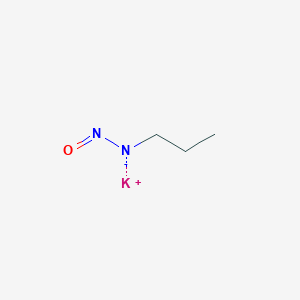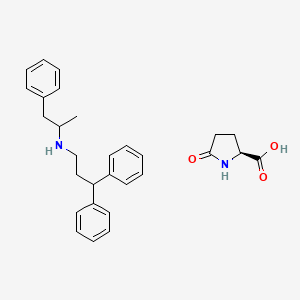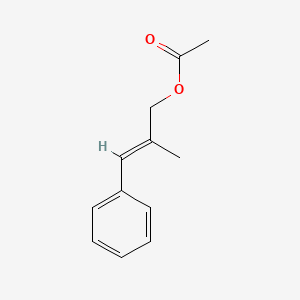
alpha-Methylcinnamyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methylcinnamyl acetate: is an organic compound with the molecular formula C12H14O2 . It is a member of the cinnamyl ester family, characterized by the presence of a phenylpropanoid structure. This compound is known for its sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Methylcinnamyl acetate can be synthesized through the esterification of alpha-methylcinnamic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity. The process is efficient, with short residence times and the ability to recycle catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Methylcinnamyl acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Alpha-methylcinnamic acid and acetic acid.
Reduction: Alpha-methylcinnamyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-Methylcinnamyl acetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of alpha-Methylcinnamyl acetate involves its interaction with various molecular targets. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. For example, it may inhibit microbial growth by disrupting cell membrane integrity and interfering with essential enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Cinnamyl acetate: Similar structure but lacks the methyl group on the alpha position.
Cinnamic acid: The parent compound without the ester group.
Cinnamyl alcohol: The alcohol derivative of cinnamic acid.
Uniqueness: Alpha-Methylcinnamyl acetate is unique due to the presence of the alpha-methyl group, which imparts distinct chemical and physical properties. This structural modification enhances its stability and alters its reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
72797-29-6 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
[(E)-2-methyl-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3/b10-8+ |
InChI-Schlüssel |
BWYPZPVVNMYMKA-CSKARUKUSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/COC(=O)C |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


